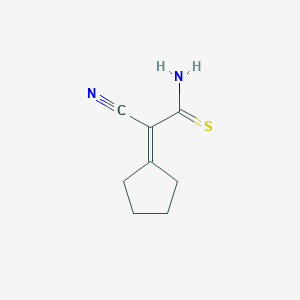

2-Cyano-2-cyclopentylideneethanethioamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyano-2-cyclopentylideneethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXXZJAUUBAXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=S)N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353446 | |

| Record name | 2-cyano-2-cyclopentylideneethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129224-51-7 | |

| Record name | 2-cyano-2-cyclopentylideneethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 2 Cyclopentylideneethanethioamide and Analogous Structures

Approaches to the Ethanethioamide Scaffold

The ethanethioamide backbone is a key structural feature, and its synthesis can be achieved through various modern and classical chemical reactions. These approaches often focus on the direct or indirect introduction of the thioamide functional group.

Direct Thioamidation Reactions: Contemporary Advances and Challenges

Direct thioamidation involves the direct conversion of an oxygen-containing functional group, such as an amide or a carbonyl group, into a thioamide. Contemporary advances in this field have focused on developing milder, more efficient, and environmentally benign methods.

A notable recent development is the use of water-mediated, catalyst-free direct thioamidation of aldehydes. nih.govorganic-chemistry.org This approach utilizes elemental sulfur and amines in water, leveraging the hydrophobic effect to promote the reaction at room temperature without the need for catalysts or external energy input. organic-chemistry.orgjst.go.jp While this method is attractive for its green credentials, a co-solvent like tetrahydrofuran (THF) is often necessary to dissolve the aldehyde substrate. organic-chemistry.orgjst.go.jp The reaction demonstrates broad substrate compatibility, including aryl, heteroaryl, and aliphatic aldehydes with various primary and secondary amines. organic-chemistry.orgjst.go.jp Mechanistic studies suggest the formation of a polysulfide intermediate facilitated by the amine in water, which then reacts with the aldehyde to yield the thioamide. organic-chemistry.orgjst.go.jp

Despite these advances, direct thioamidation faces several challenges. One significant hurdle is the potential for side reactions, such as epimerization, especially in the context of peptide synthesis. nih.gov Thioamides can also be susceptible to degradation under acidic or basic conditions. nih.gov Furthermore, traditional thionating reagents like Lawesson's reagent, while effective, can present challenges in terms of purification and reagent handling. nih.gov The development of more robust and selective direct thioamidation methods remains an active area of research. mdpi.comucl.ac.uk

Table 1: Comparison of Selected Direct Thioamidation Methods

| Method | Reagents | Conditions | Advantages | Challenges |

| Water-Mediated Thioamidation | Aldehyde, Amine, Elemental Sulfur | Water, Room Temperature | Environmentally friendly, catalyst-free, mild conditions | Requires co-solvent for some substrates |

| Lawesson's Reagent | Amide | Toluene, Reflux | Widely applicable, effective | Harsh conditions, purification challenges |

Multi-component Reactions for the Construction of Ethanethioamide Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates atoms from all starting materials. nih.govnih.gov These reactions are particularly valuable for building molecular diversity and are well-suited for constructing functionalized ethanethioamide derivatives.

A prominent example of an MCR for synthesizing thioamide-containing structures is the Gewald reaction . wikipedia.orgorganic-chemistry.orgarkat-usa.orgumich.edu This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) compound), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgarkat-usa.orgumich.edu The product is a polysubstituted 2-aminothiophene, which contains a thioamide-like functionality within the heterocyclic ring. The reaction typically proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur. wikipedia.orgarkat-usa.org

For the synthesis of acyclic ethanethioamide derivatives, variations of MCRs involving cyanothioacetamide as a key building block are particularly relevant. researchgate.net Cyanothioacetamide is a versatile reagent with multiple reactive centers, allowing for its participation in various MCRs to generate highly functionalized thioamides. researchgate.net These reactions can be initiated by a Knoevenagel condensation, followed by subsequent reactions with other components to build up the desired molecular framework. researchgate.net

Table 2: Key Features of the Gewald Multi-component Reaction

| Feature | Description |

| Reactants | Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur |

| Catalyst | Base (e.g., morpholine, triethylamine) |

| Product | Polysubstituted 2-Aminothiophene |

| Advantages | High atom economy, operational simplicity, access to diverse structures |

Conversion of Precursor Nitriles to Thioamides: Catalytic and Stoichiometric Methods

The conversion of a nitrile group into a thioamide is a fundamental and widely used transformation in the synthesis of this functional group. This can be achieved through both catalytic and stoichiometric methods, offering a range of options depending on the substrate and desired reaction conditions.

Stoichiometric Methods: A variety of stoichiometric reagents can effect the conversion of nitriles to thioamides. A classic and effective method involves the use of hydrogen sulfide (B99878) or its salts, such as sodium hydrogen sulfide (NaSH). tandfonline.com This method is often performed in the presence of a base and can be effective for a range of aromatic and activated nitriles. tandfonline.com To circumvent the use of gaseous and toxic hydrogen sulfide, a mixture of sodium hydrogen sulfide hydrate (B1144303) and diethylamine hydrochloride in solvents like DMF or a dioxane/water mixture can be employed. tandfonline.com

Another common stoichiometric reagent is phosphorus pentasulfide (P₄S₁₀) . organic-chemistry.org This powerful thionating agent can convert a variety of aromatic and aliphatic nitriles into their corresponding thioamides in high yields. organic-chemistry.org Thiolacetic acid, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), has also been shown to be an effective reagent for the thiolysis of nitriles. tandfonline.com The reaction proceeds via the acid-catalyzed addition of thiolacetic acid to the nitrile. tandfonline.com

Catalytic Methods: The development of catalytic methods for the conversion of nitriles to thioamides is an area of ongoing research, with a focus on using transition metal catalysts. Pincer complexes of transition metals have been shown to catalyze a variety of reactions involving nitriles. rug.nl While direct catalytic conversion to thioamides is less common, these complexes can activate the C≡N bond, making it more susceptible to nucleophilic attack. rug.nl For instance, ruthenium pincer complexes have been used for the hydrogenation of nitriles to amines, demonstrating the ability of these catalysts to interact with and transform the nitrile group under relatively mild conditions. rug.nl Further development in this area could lead to more efficient and selective catalytic systems for thioamide synthesis from nitriles.

Table 3: Reagents for the Conversion of Nitriles to Thioamides

| Reagent System | Type | Conditions | Substrate Scope |

| NaSH / Diethylamine HCl | Stoichiometric | Mild heating (e.g., 55 °C) | Aromatic and activated nitriles |

| Phosphorus Pentasulfide (P₄S₁₀) | Stoichiometric | Varies, often reflux in a suitable solvent | Broad (aromatic and aliphatic) |

| Thiolacetic Acid / BF₃·OEt₂ | Stoichiometric | Room temperature | Structurally diverse nitriles |

| Transition Metal Pincer Complexes | Catalytic | Varies with catalyst | Primarily demonstrated for hydrogenation |

Ring-Opening and Rearrangement Strategies Involving Sulfur-Containing Heterocycles

An alternative approach to the synthesis of thioamides involves the ring-opening of sulfur-containing heterocyclic precursors. This strategy can provide access to thioamides that may be difficult to prepare through more direct routes.

One such strategy involves the ring-opening of thiazoles . It has been shown that the thiazole (B1198619) ring can undergo bioactivation, leading to the formation of reactive thioamides. researchgate.net While this is often studied in the context of drug metabolism and toxicity, the underlying chemical transformation can be harnessed for synthetic purposes. Quantum chemical calculations have indicated that the activation and ring-opening of the thiazole ring are influenced by the substituents present on the ring. researchgate.net This suggests that appropriately substituted thiazoles could serve as precursors to specific thioamides.

Another potential route involves the ring-opening of 2H-azirines with thioamides , which, under Brønsted acid catalysis, can lead to the formation of substituted thiazoles. rsc.orgnih.gov While this reaction forms a thiazole rather than directly yielding a thioamide, it demonstrates the reactivity of thioamides in ring-opening and annulation cascades. By designing the appropriate starting materials, it may be possible to devise related reactions that result in the formation of an acyclic thioamide product.

Strategies for Incorporating the Cyclopentylidene Moiety

The cyclopentylidene group is introduced into the target molecule through the formation of an exocyclic double bond on a cyclopentane (B165970) ring. The Knoevenagel condensation is a particularly powerful and widely used method for achieving this transformation.

Knoevenagel Condensation and Related Olefination Reactions for Exocyclic Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. thermofisher.compearson.commychemblog.comyoutube.compurechemistry.org This reaction is ideally suited for the synthesis of the 2-cyano-2-cyclopentylideneethanethioamide precursor.

In this specific synthesis, cyclopentanone would serve as the carbonyl component. The active methylene compound would be 2-cyanoethanethioamide . The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium (B1175870) salt. mychemblog.comyoutube.com The active methylene group of 2-cyanoethanethioamide, positioned between the electron-withdrawing cyano and thioamide groups, is sufficiently acidic to be deprotonated by the weak base, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of cyclopentanone. The resulting aldol-type adduct readily undergoes dehydration to form the stable, conjugated exocyclic double bond of the cyclopentylidene moiety. youtube.com

The reaction conditions for the Knoevenagel condensation can be tailored to optimize the yield and selectivity. The choice of catalyst and solvent can influence the reaction rate and outcome. thermofisher.com For instance, sequential Knoevenagel condensation followed by cyclization has been used to synthesize indene and benzofulvene derivatives, highlighting the versatility of this reaction in constructing complex molecular architectures. nih.gov

Table 4: Components of the Knoevenagel Condensation for this compound Synthesis

| Component | Role | Example |

| Carbonyl Compound | Electrophile | Cyclopentanone |

| Active Methylene Compound | Nucleophile Precursor | 2-Cyanoethanethioamide |

| Catalyst | Base | Piperidine, Ammonium Acetate |

| Product | α,β-Unsaturated Thioamide | This compound |

Cycloaddition Reactions and Subsequent Eliminations for Cyclopentylidene Formation

Cycloaddition reactions are powerful tools in organic synthesis for the formation of cyclic structures. wikipedia.orglibretexts.org In the context of forming a cyclopentylidene moiety, these reactions typically involve the creation of a five-membered ring, which may then undergo further transformations.

While direct [3+2] or [4+1] cycloadditions to form the cyclopentane ring are common, the generation of the exocyclic double bond of the cyclopentylidene group often requires subsequent elimination steps. For instance, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction on a cyclopentanone precursor is a more direct method for forming the C=C bond, rather than a classical cycloaddition/elimination sequence.

However, cycloadditions involving highly reactive, strained intermediates like cyclopentyne have been used to construct fused heterocyclic compounds. nih.gov These reactions typically involve trapping the strained alkyne with a 1,3-dipole or a diene. nih.govcomporgchem.com While effective for building complex scaffolds, this approach is not commonly employed for the direct synthesis of a simple cyclopentylidene group attached to an acyclic chain.

Table 1: Comparison of Cycloaddition Approaches for Five-Membered Ring Formation

| Cycloaddition Type | Reactants | Product Type | Relevance to Cyclopentylidene Formation |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | 1,3-Dipole + Alkene/Alkyne | Five-membered heterocycle or carbocycle | Indirect; requires a precursor that can be converted to the exocyclic double bond. |

| Diels-Alder [4+2] Cycloaddition | Diene + Dienophile | Six-membered ring | Not directly applicable for cyclopentane ring formation. |

| Strained Alkyne Cycloaddition | Cyclopentyne + Trapping Agent | Fused bicyclic system | Primarily used for complex fused rings, not simple cyclopentylidene structures. nih.govcomporgchem.com |

Derivatization of Cyclopentanone Precursors

A more direct and widely utilized method for synthesizing the 2-cyclopentylidene framework is the derivatization of cyclopentanone. The Knoevenagel condensation is a cornerstone of this approach, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.

For the synthesis of this compound, the most direct route involves the Knoevenagel condensation of cyclopentanone with 2-cyanothioacetamide. This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, triethylamine) or ammonium acetate, and proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to yield the exocyclic carbon-carbon double bond. Multicomponent reactions involving cyanothioacetamide and various carbonyl compounds have been shown to be effective in producing related heterocyclic and acyclic structures. researchgate.net

Key Steps in Knoevenagel Condensation:

Deprotonation of the active methylene compound (2-cyanothioacetamide) by a base to form a nucleophilic carbanion.

Nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of cyclopentanone.

Protonation of the resulting alkoxide to form a β-hydroxy intermediate.

Base-catalyzed elimination of a water molecule (dehydration) to form the final α,β-unsaturated product.

This method is highly efficient for creating the C=C bond and installing the cyano and thioamide functionalities in a single, convergent step.

Methods for the Introduction and Manipulation of the Cyano Group

The nitrile or cyano (-C≡N) group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and amides. researchgate.net Its introduction can be achieved through various methodologies.

Nucleophilic Cyanation: This is a classic method involving the reaction of a nucleophilic cyanide source (e.g., NaCN, KCN, TMSCN) with an electrophilic substrate. For precursors related to the target molecule, this could involve:

SN2 Reaction: Displacement of a leaving group (e.g., halide, tosylate) from an sp³-hybridized carbon. libretexts.org

Conjugate Addition: 1,4-addition of a cyanide nucleophile to an α,β-unsaturated ketone, ester, or nitrile. organic-chemistry.org This approach can be catalyzed by Lewis acids to enhance the electrophilicity of the unsaturated system. organic-chemistry.org

Electrophilic Cyanation: This strategy involves the reaction of a nucleophilic carbon center, such as an enolate or a Grignard reagent, with an electrophilic cyanide source. These "CN+" reagents transfer a cyano group to a carbanion. organic-chemistry.org

Common electrophilic cyanating agents include tosyl cyanide (TsCN), N-cyanobenzotriazole, and cyanogen bromide (BrCN). organic-chemistry.org

The reaction of boron enolates with electrophilic cyanamides has been shown to be an effective method for producing β-ketonitriles. nih.gov

Table 2: Selected Cyanation Reagents and Methods

| Method | Cyanide Source | Substrate Type | Description |

|---|---|---|---|

| Nucleophilic | NaCN, KCN, Zn(CN)₂ | Alkyl Halides, Enones | Cyanide anion acts as a nucleophile. libretexts.orgorganic-chemistry.org |

| Nucleophilic | Acetone Cyanohydrin | Diazoesters | Source of HCN for hydrocyanation reactions. organic-chemistry.org |

| Electrophilic | Tosyl Cyanide (TsCN) | Enolates, Organometallics | Transfers an electrophilic "CN+" group to a nucleophilic carbon. organic-chemistry.org |

| Electrophilic | N-cyano-N-phenyl-p-methylbenzenesulfonamide | Grignard Reagents | A stable and effective electrophilic cyanating agent. nih.gov |

The dehydration of primary amides is one of the most common and reliable methods for synthesizing nitriles. researchgate.netnih.gov This transformation involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N). A wide variety of dehydrating agents can accomplish this conversion under different reaction conditions. organic-chemistry.orgacs.org

The choice of reagent can depend on the sensitivity of other functional groups present in the molecule. Mild conditions are often preferred to avoid side reactions. nih.gov For instance, phosphorus-based reagents and activated sulfonyl compounds are frequently used.

Table 3: Common Reagents for the Dehydration of Primary Amides

| Reagent(s) | Conditions | Reference |

|---|---|---|

| Phosphorus pentoxide (P₂O₅) | Heating | researchgate.net |

| Thionyl chloride (SOCl₂) | Heating, often with a base | researchgate.net |

| Phosphorus oxychloride (POCl₃) | Heating, often in pyridine | researchgate.net |

| Triflic anhydride (Tf₂O) / Triethylamine (Et₃N) | Mild, room temperature | organic-chemistry.org |

| Oxalyl chloride / DMSO (Swern conditions) | Mild conditions | researchgate.net |

| Triphenylphosphine (PPh₃) / Triethylamine (Et₃N) | Appel-type reaction conditions | acs.org |

Modern synthetic methods allow for the direct conversion of carboxylic acids to nitriles, bypassing the need to first form an amide. Oxidative decarboxylation, often facilitated by photoredox or electrochemical catalysis, has emerged as a powerful strategy. wikipedia.org

These methods typically involve the single-electron oxidation of a carboxylate to form a carboxyl radical, which then rapidly extrudes CO₂ to generate an alkyl or aryl radical. This radical is subsequently trapped by a cyanide source to form the nitrile. beilstein-journals.org

Photoredox Catalysis: A photocatalyst, upon irradiation with light, initiates the decarboxylation process. The resulting radical can be captured by various cyano-group donors. organic-chemistry.orgbeilstein-journals.org

Electrochemical Methods: Anodic oxidation can be used to generate the key radical intermediate from the carboxylic acid, providing a sustainable and reagent-light alternative. beilstein-journals.org

This approach is particularly valuable for its mild conditions and broad functional group tolerance, allowing for the synthesis of complex nitriles from readily available carboxylic acids. organic-chemistry.org

Convergent and Divergent Synthetic Pathways to this compound

Divergent Synthesis: A divergent approach begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds.

For This compound , a convergent synthesis is the most logical and likely pathway. This would involve:

Fragment A Synthesis: Preparation of cyclopentanone.

Fragment B Synthesis: Preparation of 2-cyanothioacetamide.

Final Coupling: A Knoevenagel condensation between cyclopentanone (Fragment A) and 2-cyanothioacetamide (Fragment B) to yield the final product.

A divergent synthesis starting from a common intermediate could also be envisioned. For example, 2-cyclopentylidene-2-cyanoacetic acid could be synthesized via Knoevenagel condensation of cyclopentanone and cyanoacetic acid. This intermediate could then be "diverted" into several pathways:

Path A (Thioamide formation): Conversion of the carboxylic acid to a primary amide, followed by thionation (e.g., using Lawesson's reagent) to yield this compound.

Path B (Other derivatives): The carboxylic acid could be converted into other derivatives, such as esters or acyl chlorides, to generate a library of related compounds.

While both strategies are plausible, the convergent Knoevenagel condensation of cyclopentanone and 2-cyanothioacetamide represents the most direct and efficient route to the target molecule.

Green Chemistry Principles Applied to the Synthesis of Polyfunctional Organic Compounds

The pursuit of sustainable chemical manufacturing has led to the widespread adoption of green chemistry principles in the synthesis of complex organic molecules, including polyfunctional thioamides and related structures. These principles focus on minimizing environmental impact by reducing waste, using less hazardous materials, improving energy efficiency, and employing renewable resources. The synthesis of polyfunctional organic compounds, which often requires multiple steps and complex reagents, presents a significant opportunity for the application of these sustainable practices.

Alternative Energy Sources:

Microwave irradiation and ultrasound have emerged as powerful tools in green organic synthesis. youtube.comijnrd.org Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. youtube.comijnrd.org This rapid, efficient heating reduces the potential for side reactions and decomposition of thermally sensitive molecules. Similarly, ultrasound-assisted synthesis utilizes acoustic cavitation to promote reactions, offering benefits such as shorter reaction times and increased yields without the need for high temperatures. rsc.org

Benign Solvents and Solvent-Free Reactions:

A significant portion of chemical waste is generated from the use of volatile organic compounds (VOCs) as solvents. Green chemistry promotes the use of environmentally benign solvents like water or conducting reactions under solvent-free conditions. nih.govresearchgate.net Water-mediated synthesis is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. nih.gov Solvent-free, or solid-state, reactions represent an even greener alternative, minimizing waste and often simplifying the work-up procedure. researchgate.nettue.nl

Catalyst-Free and Multicomponent Reactions:

The development of catalyst-free reactions is a significant advancement in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. chemistryforsustainability.orgresearchgate.net MCRs reduce the number of synthetic steps, minimize waste generation, and save time and energy. chemistryforsustainability.org The Gewald reaction, a classic MCR for the synthesis of 2-aminothiophenes, exemplifies this principle by combining a ketone or aldehyde, an α-cyanoester, and elemental sulfur in one pot. wikipedia.orgorganic-chemistry.org Greener variations of this reaction have been developed using microwave assistance or alternative catalysts. researchgate.net

The following tables provide an overview of research findings where green chemistry principles have been applied to the synthesis of polyfunctional organic compounds, showcasing the improvements over traditional methods.

Table 1: Microwave-Assisted Synthesis of Thioamides and Related Heterocycles

This table illustrates the application of microwave irradiation to accelerate the synthesis of various thioamide-containing compounds, significantly reducing reaction times compared to conventional heating methods.

| Reactants | Product Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Acetamide, Phosphorus Pentasulfide/Alumina | Thioacetamide | Microwave, 140°C, Acetonitrile | 14 min | 100% | |

| Aldehydes, Amines, Elemental Sulfur | Thioamides (Kindler reaction) | Microwave, 110-180°C, NMP | 2-20 min | Good | General principle, specific yields vary |

| Arylacetaldehydes, Malononitrile, Sulfur | 2-Aminothiophenes | Microwave | Shortened | Improved | organic-chemistry.org |

| Benzaldehydes, Malononitrile/Ethyl Cyanoacetate (B8463686) | Substituted Alkenes (Knoevenagel) | Microwave, Porous Hydroxyapatite, Solvent-free | Short | Good to Excellent | mdpi.com |

Table 2: Green Solvents and Catalyst Systems in the Synthesis of Polyfunctional Compounds

This table highlights synthetic methodologies that employ environmentally benign solvents like water or utilize solvent-free conditions and greener catalysts to produce polyfunctional molecules.

| Reactants | Product Type | Conditions | Key Green Feature | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes, Malononitrile | Substituted Alkenes (Knoevenagel) | Henna leaves extract, Room Temp. | Natural catalyst, solvent-free | High | ijprs.comresearchgate.net |

| Substituted Benzaldehydes, Malonic Acid | Cinnamic Acids (Knoevenagel) | Ammonium bicarbonate, 105-120°C | Solvent-free, benign catalyst | High | tue.nl |

| Thioamides, Chloranil | 1,2,4-Thiadiazoles | Ultrasound, Water | Water as solvent, catalyst-free | Good to Excellent | rsc.org |

| 2-Aminobenzamide, Isothiocyanates | 2-Thioxo-4-quinazolinones | Water, 60°C or Solvent-free, 100°C | Water as solvent or solvent-free | Good | researchgate.net |

Table 3: Multicomponent Reactions (MCRs) for the Synthesis of Thioamides and Heterocycles

This table showcases the efficiency of multicomponent reactions in constructing complex molecules from simple starting materials in a single, atom-economical step, a core principle of green chemistry.

| Reactants | Product Type | Conditions | Key Green Feature | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehydes, Primary Amines, Elemental Sulfur | Aromatic Thioamides | Catalyst-free, No organic solvent | Atom economy, catalyst-free | Varies | nih.gov |

| Chlorohydrocarbons, Amides, Elemental Sulfur | Thioamides | NaOH, 100°C | Transition-metal-free, one-pot | Moderate to Good | chemistryviews.org |

| Ketone, α-Cyanoester, Elemental Sulfur, Base | 2-Aminothiophenes (Gewald) | Typically reflux in alcohol | High atom economy, one-pot | Varies | wikipedia.orgorganic-chemistry.org |

| Amines, Carbon Disulfide, Olefins | Thioamides and Thiolactams | Visible light | Mild conditions, use of C1 source | Varies | nih.gov |

Reactivity and Reaction Mechanisms of 2 Cyano 2 Cyclopentylideneethanethioamide

Reactivity of the Thioamide Functionality

The thioamide group is a crucial determinant of the molecule's reactivity, offering multiple sites for chemical attack and serving as a versatile synthon in organic synthesis. researchgate.net It is considered a close isostere of the amide bond, sharing a planar geometry but exhibiting distinct electronic and reactivity profiles due to the replacement of oxygen with sulfur. researchgate.netnih.gov

Nucleophilic and Electrophilic Sites on the Thioamide Group

The thioamide functional group possesses both nucleophilic and electrophilic character due to resonance. acs.org The canonical resonance structures of a primary thioamide illustrate the delocalization of electrons across the nitrogen, carbon, and sulfur atoms. The presence of sulfur, which is larger and less electronegative than oxygen, results in a greater contribution from the zwitterionic resonance form compared to amides. nih.govnih.gov This enhanced polarization leads to a higher rotational barrier around the C-N bond. nih.gov

The primary nucleophilic site is the sulfur atom, which bears a partial negative charge and has available lone pairs of electrons. acs.orgekb.eg It readily reacts with a variety of soft and hard electrophiles. ekb.eg The nitrogen atom also has a lone pair, but its nucleophilicity is generally lower due to its involvement in resonance. Conversely, the thiocarbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles. acs.org This electrophilicity is further enhanced in 2-Cyano-2-cyclopentylideneethanethioamide by the electron-withdrawing effects of the adjacent cyano group and the conjugated π-system.

Table 1: Nucleophilic and Electrophilic Sites of the Thioamide Group

| Site | Character | Reactivity |

| Sulfur Atom | Nucleophilic | Reacts with various electrophiles (e.g., alkylating agents, metal ions). ekb.eg |

| Nitrogen Atom | Nucleophilic (reduced) | Can be involved in reactions, but generally less reactive than sulfur due to resonance. |

| Thiocarbonyl Carbon | Electrophilic | Susceptible to nucleophilic attack, leading to addition or substitution reactions. acs.org |

Thioamide-Isostere Transformations and Analogous Reactivity

Thioamides are recognized as important bioisosteres of amides, a substitution that can modulate the biological activity and pharmacokinetic properties of molecules. hyphadiscovery.comnih.gov This isosteric relationship also extends to their chemical reactivity, where thioamides serve as versatile precursors for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net The inherent reactivity of the thioamide group in this compound makes it a valuable building block for constructing more complex molecular architectures.

Due to the presence of nucleophilic nitrogen and sulfur atoms, as well as an electrophilic carbon, thioamides can react with dielectrophilic reagents to form a range of five- and six-membered heterocycles. acs.org For instance, reactions with α-haloketones can lead to the formation of thiazoles, a common transformation for thioamides. Given the structure of this compound, it could potentially undergo cyclization reactions with appropriate reagents to form fused heterocyclic systems. For example, its reaction with gem-dicyanoalkenes could lead to pyridine-2-thione derivatives. acs.org

Another significant transformation is transamidation, where one thioamide is converted into another. rsc.org This process typically involves the activation of the thioamide to make the thiocarbonyl carbon more susceptible to nucleophilic attack by an incoming amine. nih.govresearchgate.net

Metal Complexation Behavior of Thioamides

The thioamide group is an excellent ligand for metal ions, with coordination often occurring through the sulfur atom or in a bidentate fashion involving both the sulfur and nitrogen atoms. researchgate.netnih.gov The affinity of the sulfur atom for certain metals has led to applications in the development of novel coordination complexes. nih.gov The specific tautomeric form of the thioamide (thione vs. thiol) can influence the geometry of the resulting metal complex. ucj.org.ua The thione form tends to promote the formation of octahedral complexes, while the thiol form can lead to square-planar geometries. ucj.org.ua

In the case of this compound, the thioamide group can act as a chelating ligand for various transition metals. The coordination can involve the sulfur atom and the nitrogen atom of the amino group, forming a stable chelate ring. The geometry of the resulting complex would depend on the metal ion, its oxidation state, and the reaction conditions. Such complexation can alter the reactivity of the organic ligand, potentially facilitating further transformations.

Table 2: Potential Metal Complex Geometries with Thioamide Ligands

| Metal Ion (Example) | Coordination Mode | Potential Geometry |

| Fe(II), Co(II) | Bidentate (S, N) | Octahedral researchgate.net |

| Ni(II), Cu(II) | Bidentate (S, N) | Square-planar researchgate.net |

| Zn(II) | Bidentate (S, N) | Tetrahedral researchgate.net |

Transformations Involving the Cyclopentylidene Exocyclic Double Bond

The exocyclic C=C double bond in this compound is part of an extended conjugated system, activated by the electron-withdrawing cyano and thioamide groups. This electronic feature makes the double bond susceptible to a variety of addition and cycloaddition reactions.

Addition Reactions: Hydrogenation, Halogenation, and Hydroboration

Hydrogenation: The exocyclic double bond can be readily reduced by catalytic hydrogenation. Standard catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel would be effective in converting the cyclopentylidene group to a cyclopentyl group. The reaction would result in the formation of 2-cyano-2-(cyclopentyl)ethanethioamide.

Halogenation: The electron-deficient nature of the double bond suggests that electrophilic halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) would proceed. The reaction likely involves the formation of a dihaloalkane intermediate, which could then undergo elimination of a hydrogen halide to yield an α-halo-α,β-unsaturated product. organic-chemistry.orglibretexts.org The regioselectivity of the initial addition would be influenced by the electronic effects of the substituents.

Hydroboration: The hydroboration-oxidation of the exocyclic double bond would be expected to proceed with anti-Markovnikov regioselectivity. wikipedia.orgbyjus.com In this reaction, the boron atom of the borane reagent (e.g., BH₃) would add to the less substituted carbon of the double bond, and the hydrogen would add to the more substituted carbon. chemistrysteps.commasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide and a base would replace the boron with a hydroxyl group, yielding a β-hydroxy product.

Table 3: Summary of Potential Addition Reactions

| Reaction | Reagents | Expected Product |

| Hydrogenation | H₂, Pd/C | 2-Cyano-2-(cyclopentyl)ethanethioamide |

| Halogenation | Br₂ or Cl₂ | α-Halo-2-cyano-2-cyclopentylideneethanethioamide (after elimination) |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Cyano-2-(1-hydroxycyclopentyl)ethanethioamide |

Cycloaddition Reactions (e.g., [2+2], [3+2] Cycloadditions)

The activated double bond of this compound makes it a good candidate for cycloaddition reactions.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common method for the synthesis of cyclobutane rings. slideshare.netnih.gov Under photochemical conditions, this compound could react with alkenes to form spirocyclic cyclobutane derivatives. Thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules but can occur with certain substrates like ketenes. youtube.com

[3+2] Cycloaddition: The electron-deficient double bond is an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, nitrones, and azides. scielo.org.mxchemrxiv.orgchemrxiv.orgacs.orgnih.gov These reactions are a powerful tool for the construction of five-membered heterocyclic rings. For example, reaction with a nitrile oxide would yield a spirocyclic isoxazoline. The regioselectivity of these cycloadditions would be controlled by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.

Oxidation and Reduction Reactions of the Alkene Moiety

The alkene double bond in this compound is part of an α,β-unsaturated system, conjugated with both the cyano and thioamide groups. These electron-withdrawing groups render the double bond electron-deficient and influence its reactivity.

Oxidation: Alkenes are readily oxidized to form epoxides (oxiranes) or diols (glycols). fiveable.mepressbooks.pub

Epoxidation: Treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), can convert the alkene to an epoxide. pressbooks.pub This reaction involves the transfer of an oxygen atom from the peroxyacid to the double bond in a concerted, syn-addition mechanism. fiveable.mepressbooks.pub

Syn-Dihydroxylation: The alkene can be converted to a vicinal diol (a glycol) with syn-stereochemistry using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). libretexts.orglibretexts.org Due to the expense and toxicity of OsO₄, it is often used in catalytic amounts with a co-oxidant. libretexts.orglibretexts.org

Anti-Dihydroxylation: A two-step procedure involving initial epoxidation followed by acid-catalyzed ring-opening with water yields a vicinal diol with anti-stereochemistry. chemistrysteps.com

Reduction: The carbon-carbon double bond of an α,β-unsaturated nitrile can be selectively reduced.

Catalytic Hydrogenation: The most common method for reducing a C=C double bond is catalytic hydrogenation. However, in a molecule with a nitrile group, selectivity can be a challenge as the nitrile can also be reduced. bme.hu Specialized catalysts, such as iridium N,P ligand complexes activated by a base, have been developed for the highly selective conjugate reduction of α,β-unsaturated nitriles to the corresponding saturated nitriles, leaving other alkene types untouched. nih.gov This method proceeds with high conversion and enantioselectivity. nih.gov

Hydrogen Transfer Catalysis: Pincer-based ruthenium-hydride complexes can achieve selective 1,4-hydride transfer to α,β-unsaturated nitriles, effectively reducing the double bond under hydrogenation conditions. umich.edu

Reactivity of the Cyano Group

The cyano (nitrile) group features a polarized carbon-nitrogen triple bond, making the carbon atom electrophilic and susceptible to a variety of transformations.

Nucleophilic Addition to the Nitrile Triple Bond

The electrophilic carbon of the nitrile group is a target for nucleophiles. This reaction is analogous to nucleophilic addition to carbonyl groups.

Mechanism: A nucleophile attacks the electrophilic carbon of the C≡N triple bond. The initial attack forms an imine anion intermediate, which is then typically protonated or further reacts depending on the conditions and the nucleophile used.

Examples of Nucleophiles:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile to form an iminium intermediate. Subsequent hydrolysis of this intermediate yields a ketone.

Thiols: Soft nucleophiles like the thiol group of cysteine can react with nitriles to form a thioimidate intermediate, which can then evolve into other products. wikipedia.org This reactivity is particularly relevant in the context of covalent inhibitors in medicinal chemistry. siue.edu

Carbanions: Dianions of carboxylic acids have been shown to add to nitriles.

| Nucleophile | Intermediate | Final Product (after workup) |

| Grignard Reagent (R-MgX) | Iminium salt | Ketone |

| Organolithium (R-Li) | Iminium salt | Ketone |

| Cysteine (thiol) | Thioimidate | Thiazoline or other adducts wikipedia.org |

Hydrolysis of Nitriles to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to produce carboxylic acids or their corresponding salts. This transformation proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide. thieme-connect.de

Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with a strong aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. thieme-connect.de An intermediate imidic acid is formed, which tautomerizes to the more stable amide. The amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium (B1175870) salt. thieme-connect.de

Base-Catalyzed Hydrolysis: This method involves heating the nitrile with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction is initiated by the nucleophilic attack of the hydroxide ion on the nitrile carbon. thieme-connect.de Similar to the acid-catalyzed pathway, an amide is formed as an intermediate. Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia. To obtain the free carboxylic acid, a final acidification step is required. pressbooks.pub

| Condition | Reagents | Intermediate | Final Product |

| Acidic | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid |

| Basic | NaOH or KOH, Heat | Amide | Carboxylate Salt (requires acidification for free acid) |

Reduction of Nitriles to Amines

The reduction of a nitrile group is a fundamental method for the synthesis of primary amines. encyclopedia.pub

Catalytic Hydrogenation: This is often the most economical route for producing primary amines. bme.hu The reaction involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. encyclopedia.pub Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). bme.hu A significant challenge in this process is the potential formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine. bme.hu

Chemical Reduction: Stoichiometric metal hydrides are powerful reducing agents for converting nitriles to amines. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation. The reaction is typically carried out in an ether solvent, followed by an aqueous or acidic workup to yield the primary amine.

| Method | Reagents | Key Features | Potential Byproducts |

| Catalytic Hydrogenation | H₂ gas, Raney Ni, Pd/C, or PtO₂ | Economical, widely used in industry | Secondary and tertiary amines |

| Chemical Reduction | 1. LiAlH₄ in ether 2. H₂O or H₃O⁺ workup | High reactivity, good yields | None (if workup is controlled) |

Alkylation and Arylation of Nitriles

The hydrogen atom on the carbon adjacent (alpha, α) to the cyano group in this compound is acidic. This acidity allows for the formation of a nitrile-stabilized carbanion, which is a potent nucleophile. wikipedia.org

Formation of Nitrile Anions: The α-proton can be removed by a strong base, such as an alkali metal amide (e.g., NaNH₂) or an organolithium reagent (e.g., butyllithium), to generate a carbanion. organicreactions.org This carbanion, often referred to as a nitrile anion, is stabilized by the electron-withdrawing nature of the cyano group. thieme-connect.de

Alkylation: Once formed, this nucleophilic carbanion can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. This process is known as α-alkylation. organicreactions.orgmdma.ch

Arylation: Nitrile anions can also participate in arylation reactions. Depending on the aryl substrate, the mechanism can vary. Electron-poor aromatic compounds can undergo nucleophilic aromatic substitution. wikipedia.org Palladium-catalyzed cross-coupling reactions have also become a general method for the α-arylation of nitriles.

Activation of Nitriles in Catalytic Cycles

Transition metals can be used to activate the C≡N bond, facilitating reactions that are otherwise difficult.

Lewis Acid Catalysis: Metal ions, such as Cu(II), can coordinate to the lone pair of electrons on the nitrile nitrogen. This coordination acts as a Lewis acid, withdrawing electron density and making the nitrile carbon significantly more electrophilic and susceptible to nucleophilic attack.

C-CN Bond Activation: While typically robust, the C-CN bond can be cleaved by certain transition-metal complexes. This activation can occur via oxidative addition of the C-CN bond to a low-valent metal center. This allows the cyano group to function as a leaving group in cross-coupling reactions or for the nitrile to serve as a source of "CN" in cyanation reactions.

Directing Group Effects: The cyano group can act as a directing group in C-H activation reactions. By coordinating to a metal catalyst, the nitrile can position the catalyst to selectively functionalize a nearby C-H bond, for instance, at the meta position of an aromatic ring.

Cascade Reactions and Intermolecular/Intramolecular Cyclizations

The unique arrangement of functional groups in this compound makes it a versatile precursor for the construction of complex molecular architectures through cascade and cyclization reactions. These reactions often proceed through a sequence of bond-forming events, leading to the efficient synthesis of polycyclic and spirocyclic systems.

This compound serves as a valuable building block in annulation reactions, which involve the formation of a new ring fused to the existing cyclopentane (B165970) ring. These reactions are instrumental in the synthesis of various fused heterocyclic systems, such as pyridines and quinolines. The reaction of this compound with thiols or amines can lead to the formation of such fused systems biosynth.com. The general principle of these reactions involves the participation of the cyano and thioamide functionalities in the cyclization process.

While specific studies detailing the annulation reactions of this compound are not extensively documented in publicly available literature, the reactivity of related cyanothioacetamide derivatives provides insights into potential reaction pathways. For instance, cyanothioacetamide is known to react with various reagents to yield fused heterocyclic structures.

| Reactant | Product Type | Reference |

| Thiols | Fused Thiophenes | General Reactivity |

| Amines | Fused Pyridines | biosynth.com |

| α-Haloketones | Fused Thiazoles | General Reactivity |

This table is illustrative of the potential reactivity based on related compounds, as specific data for this compound is limited.

Spirocyclization reactions offer a pathway to novel molecular architectures characterized by a common atom shared by two rings. The cyclopentylidene moiety of this compound is well-suited for participating in such reactions. A related compound, 2-cyano-2-cyclohexylideneethanethioamide, has been shown to undergo a Mannich-type reaction to form spiro-conjugated pyrimido-1,3,5-thiadiazines. This suggests that this compound could exhibit similar reactivity, leading to the formation of spiro-heterocyclic systems.

The reaction of cyanothioacetamide, a precursor to the title compound, with an excess of 1-(4-morpholino)cyclohexene is known to produce a spiro-fused hydrogenated quinolinethione. This further supports the potential of the thioamide and cyano groups in facilitating spirocyclization.

| Reaction Type | Product | Potential Reactivity |

| Mannich-type reaction | Spiro-pyrimido-1,3,5-thiadiazines | High |

| Reaction with enamines | Spiro-quinolinethiones | Moderate |

This table is based on the reactivity of analogous compounds and suggests potential synthetic routes for this compound.

Stereochemical Control and Diastereoselectivity in Reactions of this compound

Currently, there is a lack of specific research findings in the public domain concerning the stereochemical control and diastereoselectivity in the reactions of this compound. The planar nature of the cyclopentylidene double bond and the adjacent prochiral center suggests that stereocontrol could be a significant aspect of its reactivity. However, without experimental data, any discussion on this topic would be speculative. Future research in this area would be valuable to fully understand and exploit the synthetic potential of this compound in asymmetric synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyano 2 Cyclopentylideneethanethioamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through a combination of one- and two-dimensional techniques, a complete picture of the atomic framework and spatial relationships within 2-Cyano-2-cyclopentylideneethanethioamide can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The two protons of the primary thioamide (-CSNH₂) are diastereotopic due to the restricted rotation around the C-N bond and are expected to appear as two separate broad singlets, typically in the downfield region of 9.0-10.0 ppm. The protons on the cyclopentylidene ring would appear as two multiplets. The four protons alpha (α) to the double bond are in an allylic position and are expected to resonate around 2.8-3.0 ppm. The four protons beta (β) to the double bond would appear further upfield, around 1.8-2.0 ppm.

Carbon-13 (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The most characteristic signal is that of the thioamide carbon (C=S), which is significantly deshielded and appears in the range of 190-205 ppm. rsc.orgnih.gov The carbon of the cyano group (C≡N) typically resonates between 115 and 125 ppm. libretexts.org The two sp²-hybridized carbons of the exocyclic double bond are expected at approximately 155 ppm (for the quaternary carbon C2) and 118 ppm (for the cyclopentylidene carbon C1'). The sp³-hybridized carbons of the cyclopentylidene ring are anticipated around 35 ppm (α-carbons) and 26 ppm (β-carbons).

Nitrogen-15 (¹⁵N NMR) Spectroscopy: ¹⁵N NMR spectroscopy, while less common, offers direct insight into the electronic environment of the nitrogen atoms. For thioamides, the nitrogen chemical shifts are influenced by the degree of delocalization of the nitrogen lone pair. tandfonline.com Compared to amides, the increased contribution of the zwitterionic resonance form in thioamides leads to a downfield shift for the nitrogen signal. tandfonline.com The ¹⁵N chemical shift for this compound is predicted to be in the characteristic range for primary thioamides.

| Position | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CSNH₂ | ¹H | ~9.5 - 10.0 | Broad Singlet (2H) |

| C2'/C5' (α-CH₂) | ¹H | ~2.8 - 3.0 | Multiplet (4H) |

| C3'/C4' (β-CH₂) | ¹H | ~1.8 - 2.0 | Multiplet (4H) |

| C=S | ¹³C | ~190 - 205 | - |

| C1' (C=C) | ¹³C | ~155 | - |

| C2 (C=C) | ¹³C | ~118 | - |

| C≡N | ¹³C | ~115 - 125 | - |

| C2'/C5' (α-CH₂) | ¹³C | ~35 | - |

| C3'/C4' (β-CH₂) | ¹³C | ~26 | - |

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the signals of the α-protons and the β-protons of the cyclopentylidene ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would show correlations between the α-protons and the α-carbons, and the β-protons with the β-carbons of the ring, allowing for definitive assignment of the ¹³C signals for these groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing connectivity across multiple bonds (typically 2-3 bonds). Key expected correlations include:

From the α-protons of the cyclopentylidene ring to the sp² carbons (C1' and C2) and the β-carbons.

From the thioamide NH₂ protons to the thioamide carbon (C=S) and the adjacent sp² carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D conformation. NOE correlations might be observed between the thioamide protons and the α-protons of the cyclopentylidene ring, which would help to define the preferred conformation around the C1'-C2 bond.

The thioamide functional group exhibits significant double-bond character in its C-N bond due to resonance. nih.gov This results in a substantial energy barrier to rotation around this bond. cdnsciencepub.com This phenomenon can be studied using variable-temperature (VT) or dynamic NMR (DNMR) spectroscopy.

At room temperature, the rotation around the C-N bond of the primary thioamide group in this compound is slow on the NMR timescale. This renders the two amide protons chemically inequivalent, leading to two distinct signals in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached where the two signals broaden and merge into a single peak; this is known as the coalescence temperature (Tc). By analyzing the lineshape of the signals at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For primary thioamides, these barriers are typically higher than in their corresponding amide analogs. nih.govcdnsciencepub.com

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within a molecule, providing a characteristic fingerprint that is useful for structural confirmation.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Cyano (C≡N) Group: The C≡N stretching vibration gives rise to a strong, sharp absorption band. For α,β-unsaturated nitriles, this band typically appears in the range of 2220-2230 cm⁻¹. libretexts.orgnih.gov

Alkene (C=C) Group: The stretching vibration of the conjugated exocyclic carbon-carbon double bond is expected to produce a medium-intensity band around 1640-1660 cm⁻¹.

Thioamide Group: The vibrational modes of the thioamide group are complex due to significant coupling between different vibrations. scispace.com

N-H Vibrations: The N-H stretching vibrations of the primary thioamide group typically appear as two bands in the 3100-3350 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹, potentially overlapping with the C=C stretch.

C=S and C-N Vibrations: Unlike the C=O stretch in amides, the C=S stretching vibration is not localized and couples extensively with other modes, particularly the C-N stretch. This results in several "thioamide bands." A significant contribution from the C=S stretch is often found in the 800-1400 cm⁻¹ region. scispace.comresearchgate.net The C-N stretching vibration also contributes to bands in the fingerprint region and has a higher degree of double bond character than in amides.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ (Thioamide) | N-H Stretch | 3100 - 3350 | Medium |

| -C≡N (Cyano) | C≡N Stretch | 2220 - 2230 | Strong, Sharp |

| C=C (Alkene) | C=C Stretch | 1640 - 1660 | Medium |

| -NH₂ (Thioamide) | N-H Bend | 1600 - 1650 | Medium |

| -C=S (Thioamide) | C=S Stretch (Coupled) | 800 - 1400 | Medium-Strong |

Primary thioamides are capable of acting as hydrogen bond donors through their N-H groups and as weaker hydrogen bond acceptors via the sulfur atom. researchgate.netnih.gov In the solid state or in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds.

The presence of hydrogen bonding has a distinct effect on the IR spectrum. It causes the N-H stretching bands to broaden and shift to lower frequencies (a redshift) compared to the spectrum of a dilute solution in a non-polar solvent where the molecules are largely non-associated. mdpi.com The position and shape of the N-H bands can, therefore, provide qualitative information about the extent and strength of hydrogen bonding interactions within the sample.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition, a critical step in its identification. For this compound (C₈H₁₀N₂S), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass.

When analyzed, typically using a soft ionization technique like electrospray ionization (ESI), the molecule is expected to be observed as a protonated species, [M+H]⁺. The theoretical exact mass of this ion can be calculated based on the masses of its most abundant isotopes. Experimental measurement of this m/z value via HRMS serves to confirm the elemental composition with high confidence.

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₈H₁₀N₂S | 166.0565 |

| Protonated Molecule [M+H]⁺ | C₈H₁₁N₂S⁺ | 167.0643 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, the precursor ion (e.g., the protonated molecule at m/z 167.0643) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound is likely dictated by the cleavage of its weakest bonds and the formation of stable neutral losses or product ions. wikipedia.org Common fragmentation pathways for thioamides and related structures often involve α-cleavage and rearrangements. miamioh.edunih.gov A plausible fragmentation pathway for the [M+H]⁺ ion could involve:

Loss of hydrogen sulfide (B99878) (H₂S): A common fragmentation for primary thioamides.

Cleavage of the cyclopentylidene ring: Leading to a series of fragments from the loss of ethylene (C₂H₄) or other small hydrocarbons.

Loss of the cyano group (HCN): A characteristic fragmentation for nitriles.

The analysis of these fragmentation pathways allows for the confirmation of the different functional groups and their arrangement within the molecule.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Formula of Product Ion |

|---|---|---|---|

| 167.0643 | H₂S | 133.0651 | C₈H₉N₂⁺ |

| 167.0643 | NH₃ | 150.0401 | C₈H₈NS⁺ |

| 167.0643 | C₂H₄ (from ring) | 139.0326 | C₆H₇N₂S⁺ |

| 139.0326 | C₂H₄ (from ring) | 111.0010 | C₄H₃N₂S⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the presence of conjugated systems. The structure of this compound contains several chromophores—the C=C double bond, the C≡N triple bond, and the C=S double bond—which are arranged in a conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

As a result, the molecule is expected to absorb light in the UV region, promoting electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. Key expected electronic transitions include:

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system (C=C-C=S).

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pair on the sulfur atom) to a π* anti-bonding orbital. The presence of the thiocarbonyl (C=S) group, compared to a carbonyl (C=O) group, often results in a bathochromic shift (shift to longer wavelength) of the n → π* transition. researchgate.net

The position and intensity of the absorption maxima (λmax) are characteristic of the specific conjugated system.

| Type of Transition | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | C=C-C(CN)=C=S | 250-350 nm | High |

| n → π | C=S | 350-450 nm | Low |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about molecular connectivity and electronic structure, single-crystal X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. d-nb.info This technique precisely maps the atomic positions, allowing for the accurate measurement of bond lengths, bond angles, and dihedral angles. Although a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-cyano-N-cyclohexylacetamide, can provide insight into its expected geometric parameters and intermolecular interactions. researchgate.net

The crystal structure would reveal key geometric features. The conjugated backbone, C=C-C(CN)-C=S, is expected to be largely planar to maximize p-orbital overlap. The C=S bond length would be characteristic of a thiocarbonyl group, and the C-N bond of the thioamide would likely exhibit partial double-bond character. The cyclopentylidene ring may adopt an envelope or twist conformation to minimize steric strain.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=S | ~1.68 Å |

| Bond Length | C(S)-N | ~1.33 Å |

| Bond Length | C=C (exocyclic) | ~1.35 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Angle | N-C=S | ~125° |

| Bond Angle | C-C≡N | ~178° |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. ias.ac.in For this compound, the primary thioamide group (-CSNH₂) is a key driver of these interactions. The N-H protons are effective hydrogen bond donors, while the sulfur atom is a good hydrogen bond acceptor. This would likely lead to the formation of strong N-H···S hydrogen bonds, which often form dimeric or catemeric (chain-like) motifs in the crystal structures of primary thioamides. researchgate.net

Other potential interactions include:

C-H···N interactions: The nitrogen of the cyano group can act as a weak hydrogen bond acceptor.

C-H···S interactions: The sulfur atom can also accept weak hydrogen bonds from C-H groups.

π-π stacking: The planar, electron-rich conjugated system could engage in stacking interactions with neighboring molecules.

| Interaction Type | Donor | Acceptor | Potential Motif |

|---|---|---|---|

| Hydrogen Bond | N-H (thioamide) | S=C (thioamide) | Centrosymmetric Dimer, Chains |

| Weak Hydrogen Bond | C-H (ring/vinyl) | N≡C (cyano) | 3D Network |

| Weak Hydrogen Bond | C-H (ring/vinyl) | S=C (thioamide) | Sheet formation |

| π-π Stacking | Conjugated System | Conjugated System | Columnar Stacks |

Computational and Theoretical Investigations of 2 Cyano 2 Cyclopentylideneethanethioamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. nih.gov This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. google.comgitlab.io For 2-Cyano-2-cyclopentylideneethanethioamide, a typical DFT calculation would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

The geometry optimization yields precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's shape. This information is crucial for understanding its steric and electronic properties. The electronic structure, including the distribution of electron density and atomic charges, is also determined, revealing the polarity of different bonds within the molecule.

Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Atoms | Hypothetical Value |

| Bond Length | C=S | 1.68 Å |

| C-N (thioamide) | 1.35 Å | |

| C≡N (cyano) | 1.16 Å | |

| C=C (exocyclic) | 1.36 Å | |

| Bond Angle | S=C-N | 125.0° |

| C=C-C≡N | 121.5° | |

| Dihedral Angle | N-C-C=C | 180.0° |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential and reflects the molecule's nucleophilicity. The energy of the LUMO is related to the electron affinity and indicates its electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. mdpi.com For this compound, the HOMO density is expected to be concentrated on the electron-rich thioamide group, particularly the sulfur atom. The LUMO density would likely be distributed over the electron-withdrawing cyano group and the adjacent π-system of the double bond.

Hypothetical FMO Properties for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the sulfur atom of the thioamide group and the nitrogen atom of the cyano group, identifying them as primary sites for interacting with electrophiles. A positive potential (blue) would be expected around the hydrogen atoms of the amine group, making them potential sites for hydrogen bonding or interaction with nucleophiles.

Conformational Analysis and Tautomeric Equilibria Studies

Molecules can exist in different spatial arrangements and isomeric forms, and computational methods can predict their relative stabilities and the energy barriers for interconversion.

Exploration of Stable Conformers and Energy Landscapes

Conformational analysis involves identifying all possible stable conformations (conformers) of a molecule and determining their relative energies. nih.gov For this compound, conformational flexibility arises from the potential puckering of the five-membered ring and rotation around the single bond connecting the ring to the thioamide group.

A theoretical study would perform a systematic scan of the potential energy surface by rotating key dihedral angles to locate all energy minima. The geometries of these stable conformers would be optimized, and their relative energies calculated to determine the most probable shape of the molecule at a given temperature.

Hypothetical Relative Energies of Stable Conformers

| Conformer | Description | Hypothetical Relative Energy (kcal/mol) |

| 1 | Planar ring, anti-thioamide | 0.00 (most stable) |

| 2 | Envelope ring, anti-thioamide | 1.25 |

| 3 | Planar ring, syn-thioamide | 3.50 |

Theoretical Determination of Thioamide Tautomers

Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The thioamide functional group in this compound can exist in equilibrium with its thioimidic acid tautomer.

Thioamide form: -C(=S)NH₂

Thioimidic acid form: -C(SH)=NH

Theoretical calculations can determine the relative thermodynamic stabilities of these two tautomers by computing their total energies. researchgate.net The calculations can be performed in the gas phase and in various solvents to model environmental effects on the tautomeric equilibrium. The results would predict which tautomer is predominant and quantify the energy difference between them, providing insight into the compound's chemical behavior in different conditions.

Hypothetical Relative Stabilities of Tautomers

| Tautomer | Phase | Hypothetical Relative Energy (kcal/mol) |

| Thioamide | Gas Phase | 0.00 (more stable) |

| Thioimidic Acid | Gas Phase | +8.5 |

| Thioamide | Water (Solvent) | 0.00 (more stable) |

| Thioimidic Acid | Water (Solvent) | +6.2 |

Reaction Mechanism Elucidation through Computational Modeling

The intricate details of chemical reactions, including the precise pathways and energy profiles, can be extensively explored using computational modeling. For this compound, theoretical chemistry offers powerful tools to understand its reactivity, particularly at the thioamide functional group. A hypothetical study might investigate its S-alkylation reaction with an electrophile like methyl iodide, a fundamental process for thioamides.

To elucidate the mechanism of a reaction, locating the transition state (TS) is of paramount importance. The TS represents the highest energy point along the reaction pathway, a first-order saddle point on the potential energy surface. For the S-alkylation of this compound, computational chemists would employ methods like Density Functional Theory (DFT), often using functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), to search for the geometry of the transition state.

Once a candidate TS is located and confirmed by frequency analysis (identifying a single imaginary frequency), Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. This confirms that the identified TS indeed connects the desired starting materials (this compound and methyl iodide) and the final S-methylated product.

Table 1: Hypothetical Geometric Parameters of the Transition State for S-alkylation

| Parameter | Reactant Complex (Å) | Transition State (Å) | Product Complex (Å) |

| C=S Bond Length | 1.681 | 1.755 | - (C-S single bond) |

| C-S (new bond) | 3.210 | 2.150 | 1.825 |

| S-C (methyl) | - | 2.150 | 1.825 |

| C-I Bond Length | 2.140 | 2.480 | 2.950 (Iodide ion) |

Note: Data is hypothetical and for illustrative purposes.

From the energies of the optimized structures of reactants, the transition state, and products, crucial kinetic and thermodynamic parameters can be derived. The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants, which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

Thermodynamic parameters, such as the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG), are calculated from the energy differences between the products and reactants. A negative ΔG indicates a spontaneous, product-favored reaction under standard conditions. These calculations provide a quantitative understanding of the reaction's feasibility and energy landscape.

Table 2: Hypothetical Calculated Energy Profile for S-alkylation (kcal/mol)

| Species | Relative Electronic Energy (ΔE) | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) |

| Reactants | 0.00 | 0.00 | 0.00 |

| Transition State | +18.5 | +17.9 | +20.1 |

| Products | -12.3 | -12.8 | -10.5 |

Note: Data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on DFT, are instrumental in predicting spectroscopic properties, which can aid in the structural confirmation and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. uncw.edu The process involves optimizing the molecular geometry of this compound at a reliable level of theory and then performing the GIAO calculation. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. These predictions are invaluable for assigning complex spectra or distinguishing between possible isomers. While machine learning is emerging as a faster alternative for prediction, DFT remains a foundational method. frontiersin.orgresearchgate.netnih.gov

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C=S | 201.5 | 202.1 |

| C (cyano) | 118.2 | 117.9 |

| C (cyclopentylidene, C1) | 165.8 | 166.3 |

| C (cyclopentylidene, C2) | 120.4 | 121.0 |

| C (cyclopentylidene, C3/C5) | 35.1 | 34.8 |

| C (cyclopentylidene, C4) | 26.3 | 26.5 |

Note: Data is hypothetical and for illustrative purposes.

Infrared (IR) spectroscopy provides information about the vibrational modes within a molecule. Theoretical frequency calculations can generate a simulated IR spectrum. By analyzing the atomic motions associated with each calculated vibrational frequency, specific bands in an experimental spectrum can be confidently assigned. For this compound, this would be particularly useful for identifying the characteristic C=S stretching and C≡N stretching frequencies. The comparison of thioamide and selenoamide spectra shows that a pure "C=S stretching vibration" is often not present, as it couples with other modes. actachemscand.org

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to simulate UV-Vis absorption spectra. youtube.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λₘₐₓ) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental spectrum. For this compound, key transitions would likely involve n → π* and π → π* electronic excitations associated with the thioamide and cyano-vinyl chromophores. researchgate.netacs.org

Table 4: Hypothetical Assignment of Key Vibrational Frequencies and Electronic Transitions

| Spectrum | Calculated | Experimental | Assignment |

| IR | 2215 cm⁻¹ | 2218 cm⁻¹ | C≡N stretch |